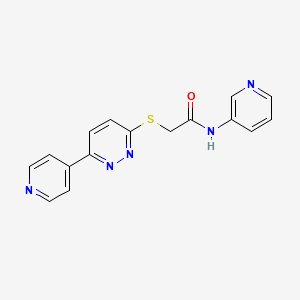
3-Bromophenyl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl pivalate typically involves the esterification of 3-bromophenol with pivalic acid. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of pivaloyl chloride in the presence of a base like pyridine, which facilitates the esterification process. This method offers higher yields and is more suitable for large-scale production.
化学反応の分析
Types of Reactions: 3-Bromophenyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Major Products:
Substitution: Products include substituted phenyl esters, such as 3-aminophenyl pivalate or 3-thiophenyl pivalate.
Reduction: The major product is 3-bromophenyl alcohol.
Oxidation: Products include oxidized derivatives like 3-bromoquinone.
科学的研究の応用
3-Bromophenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 3-Bromophenyl pivalate involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, which influences the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing pivalic acid and 3-bromophenol, which may exert biological effects through different pathways.
類似化合物との比較
3-Bromophenol: Shares the bromine-substituted phenyl ring but lacks the ester group.
Pivalic Acid: Contains the pivaloyl group but lacks the bromine-substituted phenyl ring.
3-Bromobenzoic Acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness: 3-Bromophenyl pivalate is unique due to the combination of the bromine-substituted phenyl ring and the pivaloyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
特性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC名 |
(3-bromophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-5-8(12)7-9/h4-7H,1-3H3 |
InChIキー |
UEIPOKPJNDFRTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)






![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)

